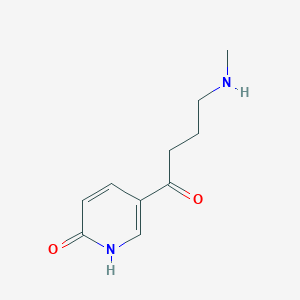

6-Hydroxypseudooxynicotine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

7424-35-3 |

|---|---|

分子式 |

C10H14N2O2 |

分子量 |

194.23 g/mol |

IUPAC 名称 |

5-[4-(methylamino)butanoyl]-1H-pyridin-2-one |

InChI |

InChI=1S/C10H14N2O2/c1-11-6-2-3-9(13)8-4-5-10(14)12-7-8/h4-5,7,11H,2-3,6H2,1H3,(H,12,14) |

InChI 键 |

UMLOUOBDBGOHHR-UHFFFAOYSA-N |

SMILES |

CNCCCC(=O)C1=CNC(=O)C=C1 |

规范 SMILES |

CNCCCC(=O)C1=CNC(=O)C=C1 |

产品来源 |

United States |

Context Within Nicotine Degradation Pathways

Microorganisms have evolved several pathways to utilize nicotine (B1678760) as a source of carbon and nitrogen. The degradation of nicotine primarily occurs through three main routes: the pyridine (B92270) pathway, the pyrrolidine (B122466) pathway, and a hybrid of the two, often referred to as the VPP (variant of pyridine and pyrrolidine) pathway. 6-Hydroxypseudooxynicotine is a characteristic intermediate of this hybrid pathway. frontiersin.orgasm.org

In the initial steps of the hybrid pathway, which are shared with the pyridine pathway, nicotine is first hydroxylated to form 6-hydroxynicotine. frontiersin.org This is followed by the oxidation of 6-hydroxynicotine to 6-hydroxy-N-methylmyosmine. mdpi.compreprints.org This intermediate is unstable and undergoes spontaneous hydrolysis to form this compound, a step that involves the opening of the pyrrolidine ring. frontiersin.orgpreprints.org

From this point, the hybrid pathway diverges from the pyridine pathway and aligns with the pyrrolidine pathway's chemistry. This compound is then further metabolized, marking it as the crucial link between the upstream pyridine-like steps and the downstream pyrrolidine-like steps of the hybrid pathway. asm.orgnih.gov

| Nicotine Degradation Pathways | Key Characteristics | Role of this compound | Primary Organism Types |

| Pyridine Pathway | Begins with hydroxylation of the pyridine ring. frontiersin.orgscispace.com | Intermediate is further hydroxylated to 2,6-dihydroxypseudooxynicotine (B1242897). mdpi.commdpi.com | Predominantly Gram-positive bacteria (e.g., Arthrobacter). mdpi.compreprints.org |

| Pyrrolidine Pathway | Begins with modification of the pyrrolidine ring. scispace.com | Not an intermediate in this pathway. | Predominantly Gram-negative bacteria (e.g., Pseudomonas). scispace.com |

| Hybrid (VPP) Pathway | Combines initial steps of the pyridine pathway with later steps similar to the pyrrolidine pathway. frontiersin.orgasm.org | Central intermediate linking the two parts of the pathway. frontiersin.orgnih.gov | Predominantly Gram-negative bacteria (e.g., Agrobacterium, Shinella, Ochrobactrum). frontiersin.orgbeilstein-journals.org |

Significance As a Central Metabolic Intermediate in Bacterial Catabolism

Precursors and Formation Mechanisms

The formation of this compound is a critical step in several nicotine degradation pathways. It arises from the enzymatic modification of nicotine followed by a spontaneous chemical reaction.

Formation from 6-Hydroxynicotine and 6-Hydroxy-N-methylmyosmine

The biosynthesis of this compound begins with the hydroxylation of nicotine to form 6-hydroxynicotine. frontiersin.org This initial step is catalyzed by nicotine dehydrogenase. nih.govasm.org Subsequently, 6-hydroxynicotine is oxidized by 6-hydroxynicotine oxidase (Hno), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme, to produce 6-hydroxy-N-methylmyosmine. frontiersin.orgnih.govproteopedia.org This intermediate is unstable in aqueous solution and undergoes spontaneous, non-enzymatic hydrolysis to yield this compound. frontiersin.orgproteopedia.orgbeilstein-journals.orgnih.govnih.govmdpi.com This process involves the opening of the pyrrolidine (B122466) ring. frontiersin.org

Non-enzymatic Hydrolysis in Metabolite Formation

The conversion of 6-hydroxy-N-methylmyosmine to this compound is a non-enzymatic hydrolysis reaction. beilstein-journals.orgnih.govnih.govmdpi.com This spontaneous reaction occurs after the enzymatic oxidation of 6-hydroxynicotine and the release of the resulting 6-hydroxy-N-methylmyosmine from the enzyme. beilstein-journals.orgnih.gov The instability of 6-hydroxy-N-methylmyosmine in water drives its conversion to the more stable this compound. proteopedia.orgmdpi.com

Diversity of Nicotine Degradation Pathways Producing this compound

Bacteria have evolved several pathways to degrade nicotine, and this compound is a key intermediate in some of these pathways, particularly the hybrid pyridine (B92270) and pyrrolidine pathway.

Hybrid Pyridine and Pyrrolidine Pathways (VPP Pathway) in Bacteria

A novel nicotine degradation route, known as the hybrid pyridine and pyrrolidine pathway or VPP pathway, has been identified in several bacteria. frontiersin.orgnih.gov This pathway combines initial steps from the pyridine pathway with subsequent steps characteristic of the pyrrolidine pathway. frontiersin.orgasm.orgresearchgate.net In this hybrid pathway, nicotine is first converted to this compound. frontiersin.orgnih.govasm.org This intermediate is then further metabolized through a series of reactions that ultimately lead to the breakdown of the pyridine ring. frontiersin.orgnih.gov

Agrobacterium tumefaciens S33 is a well-studied bacterium that utilizes the VPP pathway for nicotine degradation. frontiersin.orgnih.govasm.org In this organism, nicotine is initially hydroxylated to 6-hydroxynicotine by nicotine dehydrogenase (NdhAB). nih.govasm.org This is followed by oxidation by 6-hydroxynicotine oxidase (Hno) to form 6-hydroxy-N-methylmyosmine, which then hydrolyzes to this compound. frontiersin.orgnih.govasm.org Subsequently, this compound is oxidized by this compound dehydrogenase (Pno) to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. nih.govasm.orgnih.gov This reaction is a crucial step that links the initial pyridine pathway-like steps to the subsequent pyrrolidine pathway-like steps. nih.govasm.org

Shinella sp. strain HZN7 also degrades nicotine via the VPP pathway. frontiersin.orgnih.govnih.gov The initial steps are identical to those in A. tumefaciens S33, with the formation of 6-hydroxynicotine, 6-hydroxy-N-methylmyosmine, and subsequently this compound. nih.gov The intermediates 6-hydroxy-3-succinoylpyridine and 2,5-dihydroxypyridine (B106003) have been confirmed in this strain, indicating the operation of the VPP pathway. beilstein-journals.orgnih.gov The gene encoding (S)-6-hydroxynicotine oxidase (nctB), which catalyzes the conversion of (S)-6-hydroxynicotine to 6-hydroxy-N-methylmyosmine, has been identified and characterized in this strain. uniprot.orgebi.ac.uk

Ochrobactrum sp. Strain SJY1 Pathway

Pyridine Pathway Variants in Specific Microorganisms

Arthrobacter nicotinovorans utilizes a well-characterized pyridine pathway for nicotine degradation. researchgate.netbeilstein-journals.org The process begins when nicotine dehydrogenase (NDH) hydroxylates nicotine to produce both (S)-6-Hydroxynicotine and (R)-6-Hydroxynicotine. ethz.ch These stereoisomers are then acted upon by specific oxidases. (S)-6-hydroxynicotine oxidase and (R)-6-hydroxynicotine oxidase catalyze the oxidation of their respective substrates, leading to the formation of 6-hydroxy-N-methylmyosmine. ethz.chuniprot.org This intermediate subsequently undergoes non-enzymatic hydrolysis to yield this compound. nih.govpreprints.orgresearchgate.net This entire process is mediated by genes located on the pAO1 plasmid. researchgate.net

Downstream Metabolic Transformations of this compound

Once formed, this compound serves as a branching point, leading to different metabolic fates depending on the microorganism's enzymatic machinery.

Conversion to 6-Hydroxy-3-succinoyl-semialdehyde-pyridine

In bacteria possessing the hybrid pyridine-pyrrolidine (VPP) pathway, such as Agrobacterium tumefaciens S33 and Pseudomonas geniculata N1, this compound is converted to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. nih.govfrontiersin.orgnih.gov This reaction is a critical step that links the initial pyridine pathway steps to the subsequent pyrrolidine pathway steps. asm.orgnih.gov The transformation is an oxidative deamination catalyzed by the enzyme this compound dehydrogenase (Pno) in A. tumefaciens S33 or this compound amine oxidase (HisD) in P. geniculata N1. asm.orgnih.govfrontiersin.org Pno is a novel iron-sulfur flavoprotein that was initially thought to be an oxidase but was later confirmed to function as a dehydrogenase. nih.gov HisD is also a flavoprotein that contains an iron-sulfur cluster and catalyzes this key deamination step. nih.gov

Conversion to 2,6-Dihydroxypseudooxynicotine (B1242897)

In the classic pyridine pathway utilized by Arthrobacter nicotinovorans, this compound undergoes a second hydroxylation on its pyridyl ring. researchgate.netnih.gov This reaction is catalyzed by this compound dehydrogenase, also known as ketone dehydrogenase (Kdh). researchgate.netnih.govnih.gov The product of this enzymatic reaction is 2,6-dihydroxypseudooxynicotine. beilstein-journals.orgpreprints.orgnih.gov Kdh is a complex molybdopterin enzyme composed of three subunits encoded by the kdhA, kdhB, and kdhC genes found on the pAO1 plasmid. beilstein-journals.orgnih.gov This enzyme is essential for the progression of nicotine degradation in A. nicotinovorans, leading ultimately to the cleavage of the pyridine ring. nih.gov

Research Findings on Key Enzymes

The following tables summarize key enzymes involved in the metabolism of this compound.

Table 1: Enzymes Leading to the Formation of this compound

| Enzyme Name | Abbreviation | Source Organism | Substrate(s) | Product(s) |

|---|---|---|---|---|

| (S)-6-hydroxynicotine oxidase | 6HLNO | Arthrobacter nicotinovorans | (S)-6-Hydroxynicotine, O₂, H₂O | 6-hydroxy-N-methylmyosmine (hydrolyzes to this compound), H₂O₂ |

| (R)-6-hydroxynicotine oxidase | 6HDNO | Arthrobacter nicotinovorans | (R)-6-Hydroxynicotine, O₂, H₂O | 6-hydroxy-N-methylmyosmine (hydrolyzes to this compound), H₂O₂ uniprot.org |

Table 2: Enzymes Catalyzing the Downstream Conversion of this compound

| Enzyme Name | Abbreviation | Source Organism | Substrate(s) | Product(s) |

|---|---|---|---|---|

| This compound dehydrogenase (ketone dehydrogenase) | Kdh | Arthrobacter nicotinovorans | This compound | 2,6-dihydroxypseudooxynicotine researchgate.netnih.govnih.gov |

| This compound amine oxidase | HisD | Pseudomonas geniculata N1 | This compound | 6-hydroxy-3-succinoylsemialdehyde-pyridine asm.orgnih.gov |

Subsequent Degradation Products and Pathways

The metabolic fate of this compound is primarily understood through its role as an intermediate in bacterial nicotine degradation. Various microorganisms have evolved distinct enzymatic pathways to catabolize this compound, utilizing it as a source of carbon and nitrogen. nih.govscispace.com The most extensively characterized routes are the hybrid pyridine-pyrrolidine pathway and the pyridine pathway, which process this compound through different subsequent intermediates. beilstein-journals.org

In a novel hybrid of the pyridine and pyrrolidine pathways, also known as the VPP pathway, found in Gram-negative bacteria like Agrobacterium tumefaciens S33, Shinella sp. HZN7, and Pseudomonas geniculata N1, this compound is a key intermediate. frontiersin.orgnih.govasm.org The degradation begins with the oxidative deamination of this compound. beilstein-journals.orgasm.org This crucial step is catalyzed by the enzyme this compound dehydrogenase (Pno), also referred to as this compound amine oxidase (HisD), which is a flavoprotein containing an iron-sulfur cluster. nih.govasm.orgresearchgate.net This reaction converts this compound into 6-hydroxy-3-succinoyl-semialdehyde-pyridine (HSSAP). frontiersin.orgresearchgate.netasm.org Research on A. tumefaciens S33 revealed that Pno functions as a dehydrogenase that utilizes an electron transfer flavoprotein (EtfAB) as its physiological electron acceptor. nih.govnih.gov

The resulting semialdehyde, HSSAP, is then oxidized to 6-hydroxy-3-succinoyl-pyridine (HSP) by a predicted NAD(P)-dependent aldehyde dehydrogenase. frontiersin.org The subsequent catabolism of HSP is a common step shared with the pyrrolidine pathway of nicotine degradation. frontiersin.orgplos.org The enzyme 6-hydroxy-3-succinoyl-pyridine hydroxylase (Hsh or HspB), which is an FAD-containing monooxygenase, catalyzes the oxidative decarboxylation of HSP. frontiersin.orgmicrobiologyresearch.org This reaction yields two key products: 2,5-dihydroxypyridine (DHP) and succinic acid. frontiersin.orgplos.org The pyridine ring of DHP is then opened by 2,5-dihydroxypyridine 5,6-dioxygenase (Hpo), leading to N-formylmaleamate, which is further processed by N-formylmaleamate deformylase (Nfo) and maleamate (B1239421) amidohydrolase (Ami) into maleate (B1232345) and ultimately fumaric acid, which can enter central metabolism. plos.orgmdpi.com

A different degradation route for this compound exists in Gram-positive bacteria such as Arthrobacter nicotinovorans, which utilizes the pyridine pathway. beilstein-journals.orgmdpi.com In this pathway, this compound undergoes a second hydroxylation on the pyridine ring. mdpi.com This reaction is catalyzed by this compound 2-oxidoreductase, also known as ketone dehydrogenase (Kdh), a molybdenum hydroxylase. mdpi.commdpi.com The product of this enzymatic step is 2,6-dihydroxy-pseudooxynicotine (2,6-DHPON). mdpi.commdpi.com This intermediate is then hydrolyzed by 2,6-dihydroxypseudooxynicotine hydrolase (DHPONH) to continue the catabolic cascade. mdpi.com

Interactive Data Tables

The following tables summarize the enzymatic reactions and products in the primary degradation pathways of this compound.

Table 1: Degradation of this compound via the Hybrid (VPP) Pathway

| Substrate | Enzyme | Product(s) | Bacterial Source Example(s) |

|---|---|---|---|

| This compound | This compound dehydrogenase (Pno) / this compound amine oxidase (HisD) | 6-Hydroxy-3-succinoyl-semialdehyde-pyridine (HSSAP) | Agrobacterium tumefaciens S33, Pseudomonas geniculata N1 nih.govasm.org |

| 6-Hydroxy-3-succinoyl-semialdehyde-pyridine (HSSAP) | Aldehyde dehydrogenase (Ald) | 6-Hydroxy-3-succinoyl-pyridine (HSP) | Agrobacterium tumefaciens S33 frontiersin.org |

| 6-Hydroxy-3-succinoyl-pyridine (HSP) | 6-Hydroxy-3-succinoyl-pyridine hydroxylase (Hsh/HspB) | 2,5-Dihydroxypyridine and Succinic acid | Pseudomonas putida S16, Agrobacterium tumefaciens S33 frontiersin.orgplos.org |

| 2,5-Dihydroxypyridine | 2,5-Dihydroxypyridine 5,6-dioxygenase (Hpo) | N-Formylmaleamate | Pseudomonas putida S16 plos.orgmdpi.com |

| N-Formylmaleamate | N-Formylmaleamate deformylase (Nfo) | Maleamate | Pseudomonas putida S16 mdpi.com |

Table 2: Degradation of this compound via the Pyridine Pathway

| Substrate | Enzyme | Product | Bacterial Source Example |

|---|---|---|---|

| This compound | Ketone dehydrogenase (Kdh) | 2,6-Dihydroxy-pseudooxynicotine (2,6-DHPON) | Arthrobacter nicotinovorans mdpi.com |

Enzymatic Systems Involved in 6 Hydroxypseudooxynicotine Metabolism

6-Hydroxypseudooxynicotine Dehydrogenase (Pno/HisD)

This compound Dehydrogenase, designated as Pno in Agrobacterium tumefaciens S33 and HisD in Pseudomonas geniculata N1, is the critical enzyme responsible for the metabolism of this compound. nih.govasm.orgnih.govsjtu.edu.cn Initially misidentified as an oxidase based on its activity with artificial electron acceptors, it was later reclassified as a dehydrogenase upon the discovery of its natural electron acceptor. nih.govnih.gov This enzyme is a monomeric protein. asm.orgnih.gov

The nomenclature and classification of this compound Dehydrogenase have been subject to refinement as its function has been elucidated. While the Enzyme Commission number EC 1.5.99.14 has been assigned to an enzyme named this compound dehydrogenase, its described reaction involves hydroxylation to form 1-(2,6-dihydroxypyridin-3-yl)-4-(methylamino)butan-1-one, a function attributed to the ketone dehydrogenase (Kdh) from Arthrobacter nicotinovorans which contains a molybdenum cofactor. beilstein-journals.orgwikipedia.orgcreative-enzymes.comresearchgate.net

However, the Pno/HisD enzyme, which catalyzes oxidative deamination, is distinct. asm.orgnih.govnih.govresearchgate.net Based on its reaction mechanism—acting on a CH-NH group with a flavoprotein as an electron acceptor—it aligns with the sub-subclass EC 1.5.8. nih.govwikipedia.org Researchers have proposed it as a new member of the dehydrogenase family. nih.gov The enzyme in Pseudomonas geniculata N1, HisD, is also referred to as this compound amine oxidase. asm.orgnih.govsjtu.edu.cn

Table 1: Enzyme Nomenclature and Classification

| Feature | Description |

| Common Name | This compound Dehydrogenase |

| Synonyms | Pno (A. tumefaciens S33), HisD (P. geniculata N1), this compound amine oxidase |

| Systematic Name (EC 1.5.99.14) | 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one:acceptor 6-oxidoreductase (hydroxylating) wikipedia.org |

| Proposed Classification | Belongs to the dehydrogenase family, potentially under EC 1.5.8.x. nih.govwikipedia.org |

The primary catalytic function of Pno/HisD in the VPP pathway is the oxidative deamination of its substrate. nih.govasm.org

Pno/HisD catalyzes the oxidative deamination of this compound, converting it to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. asm.orgnih.govbeilstein-journals.orgresearchgate.net This reaction is a crucial step that connects the upstream and downstream segments of the hybrid metabolic pathway. asm.orgnih.gov Isotopic labeling studies have confirmed that the oxygen atom incorporated into the aldehyde group of the product molecule is derived from water (H₂O), not molecular oxygen (O₂). nih.govnih.gov

Reaction Catalyzed by Pno/HisD: this compound + Acceptor + H₂O → 6-Hydroxy-3-succinoylsemialdehyde-pyridine + Reduced Acceptor nih.govasm.orgbeilstein-journals.org

A defining characteristic of Pno/HisD is its specificity for its physiological electron acceptor. While the enzyme can reduce artificial electron acceptors like 2,6-dichlorophenolindophenol (DCPIP) in laboratory assays, its natural partner is the Electron Transfer Flavoprotein (EtfAB). nih.govnih.govresearchgate.net Other common electron acceptors such as NAD(P)⁺, ferredoxin, and molecular oxygen (O₂) are not utilized by Pno. nih.govnih.gov The discovery that EtfAB serves as the physiological electron acceptor was the basis for renaming the enzyme from an oxidase to a dehydrogenase. nih.gov

The metabolic activity of Pno/HisD is directly linked to cellular energy production through the electron transport chain (ETC). nih.govnih.gov Electrons captured from the oxidation of this compound are transferred to EtfAB. nih.gov The reduced EtfAB is then reoxidized by a membrane-associated enzyme, electron transfer flavoprotein:ubiquinone oxidoreductase (ETF-QO or Euo). nih.govnih.gov This enzyme funnels the electrons to coenzyme Q (ubiquinone) within the mitochondrial or cell membrane. nih.govasm.orgdntb.gov.ua From coenzyme Q, the electrons proceed through the conventional ETC, with oxygen serving as the terminal electron acceptor. nih.govbioninja.com.au This electron flow drives the pumping of protons, creating a proton motive force that is used by ATP synthase to generate ATP, thus conserving the energy from nicotine (B1678760) degradation for bacterial growth. nih.govnih.govbioninja.com.au

Table 2: Electron Transfer Pathway from this compound

| Step | Substrate/Electron Donor | Enzyme | Electron Acceptor | Product/Reduced Acceptor |

| 1 | This compound | This compound Dehydrogenase (Pno/HisD) nih.gov | EtfAB nih.govnih.gov | 6-Hydroxy-3-succinoylsemialdehyde-pyridine + Reduced EtfAB nih.gov |

| 2 | Reduced EtfAB | ETF:ubiquinone oxidoreductase (Euo) nih.govnih.gov | Coenzyme Q nih.govnih.gov | EtfAB + Reduced Coenzyme Q |

| 3 | Reduced Coenzyme Q | Electron Transport Chain Complexes nih.gov | O₂ nih.govbioninja.com.au | Coenzyme Q + H₂O |

Pno/HisD is an iron-sulfur flavoprotein. nih.govresearchgate.net Detailed analysis has identified several essential non-protein components required for its catalytic function. The enzyme contains a non-covalently bound Flavin Mononucleotide (FMN) cofactor and a [4Fe-4S] iron-sulfur cluster. nih.govasm.orgnih.govnih.govresearchgate.net Structural studies of HisD from P. geniculata N1 also identified the presence of ADP. asm.orgnih.gov A notable structural feature of HisD is that its FMN isoalloxazine ring is planar, which distinguishes it from related enzymes like trimethylamine (B31210) dehydrogenase (TMADH), where the ring adopts a "butterfly bend" conformation. asm.orgnih.gov

Cofactor Analysis

Flavin Mononucleotide (FMN)

This compound dehydrogenase is a flavoprotein that utilizes Flavin Mononucleotide (FMN) as a crucial cofactor. nih.govnih.gov In the enzyme from Pseudomonas geniculata N1, termed HisD, the FMN cofactor is not covalently bound to any amino acid residue. nih.govasm.org This is a notable distinction from related enzymes like trimethylamine dehydrogenase (TMADH) and histamine (B1213489) dehydrogenase (HADH), where the flavin cofactor is covalently attached. nih.govasm.org The isoalloxazine ring of the FMN in HisD is planar, contrasting with the "butterfly bend" conformation seen in TMADH and HADH. nih.govasm.org This planarity is a key feature of the FMN binding site in HisD. researchgate.net The FMN molecule is situated within a specific binding cavity on the enzyme's surface. researchgate.net

Iron-Sulfur Clusters ([4Fe4S] Cluster)

A critical component of this compound dehydrogenase is an iron-sulfur cluster, specifically a [4Fe4S] cluster. nih.govnih.gov This cluster is a common feature in this family of enzymes and plays a vital role in electron transfer during the catalytic cycle. In HisD from Pseudomonas geniculata N1, the [4Fe-4S] cluster is coordinated by four cysteine residues: Cys344, Cys347, Cys350, and Cys362. asm.org The residues involved in binding this cluster are conserved among related enzymes like HADH and TMADH. asm.org The distance between the iron of the [4Fe-4S] cluster and the 8α-methyl carbon of the FMN is approximately 5.6 Å. asm.org

Adenosine Diphosphate (ADP) Association

An intriguing feature of this compound dehydrogenase is the presence of a bound Adenosine Diphosphate (ADP) molecule. nih.govasm.org While the precise function of ADP in this enzyme is not yet fully elucidated, its presence is conserved in related amine dehydrogenases. asm.org In the HisD structure, the ADP molecule is located at a distance of about 15 Å from the [4Fe-4S] cluster. asm.org The binding site for ADP is a distinct feature of the enzyme's structure. researchgate.net

Structural Biology of this compound Dehydrogenase

Understanding the three-dimensional structure of this compound dehydrogenase is paramount to deciphering its mechanism of action. High-resolution crystal structures have provided invaluable insights into its architecture, active site, and dynamic nature.

Crystal Structure Determination and Analysis (e.g., HisD from Pseudomonas geniculata N1)

The crystal structure of this compound amine oxidase (HisD) from Pseudomonas geniculata N1 has been determined to a resolution of 2.6 Å. nih.govasm.orgnih.gov The enzyme exists as a monomer and comprises the aforementioned FMN, [4Fe-4S] cluster, and ADP cofactors. nih.govasm.orgasm.org Structurally, HisD shares homology with trimethylamine dehydrogenase (TMADH) and histamine dehydrogenase (HADH), with sequence identities of approximately 40% and 50%, respectively. asm.orgnih.gov However, significant structural differences, particularly in the FMN binding and conformation, underscore its unique catalytic function. asm.orgresearchgate.net

| Structural Features of HisD from P. geniculata N1 | |

| Resolution | 2.6 Å nih.govasm.org |

| Quaternary Structure | Monomer nih.govasm.org |

| Cofactors | FMN, [4Fe-4S] cluster, ADP nih.govasm.org |

| FMN Binding | Non-covalent nih.govasm.org |

| FMN Conformation | Planar isoalloxazine ring nih.govasm.org |

Active Site Residues and Substrate Binding Pockets

The active site of this compound dehydrogenase is a precisely arranged pocket that facilitates substrate binding and catalysis. Through a combination of structural analysis, molecular docking, and site-directed mutagenesis of HisD, several key amino acid residues have been identified as being involved in substrate binding. nih.govasm.org These include Glu60, Tyr170, Asp262, and Trp263. nih.govasm.org These residues likely contribute to the specific recognition and orientation of the this compound molecule within the active site, positioning it for the subsequent oxidative deamination reaction. nih.govresearchgate.net

| Key Active Site Residues in HisD | Putative Function |

| Glu60 | Substrate binding nih.govasm.org |

| Tyr170 | Substrate binding nih.govasm.org |

| Asp262 | Substrate binding nih.govasm.org |

| Trp263 | Substrate binding nih.govasm.org |

Enzymatic Kinetics and Regulation

The efficiency and regulation of this compound metabolism are governed by the kinetic parameters of the involved enzymes and the influence of various reaction conditions.

The enzyme this compound dehydrogenase (Pno) from Agrobacterium tumefaciens S33, also classified as a dehydrogenase, is a key player in the oxidation of this compound. nih.govnih.gov This iron-sulfur flavoprotein, containing flavin mononucleotide (FMN) and a [4Fe4S] cluster, catalyzes the oxidative deamination of this compound. nih.govresearchgate.net

In another instance, the pseudooxynicotine (B1209223) amine oxidase (Pnao) from Pseudomonas putida S16 exhibits an apparent Michaelis constant (Km) for pseudooxynicotine of 0.073 ± 0.018 mM and a catalytic rate constant (kcat) of 0.790 ± 0.074 s-1 at 30°C. scispace.com For the VppB enzyme from Ochrobactrum sp. SJY1, which acts on 6-hydroxynicotine, the apparent Km and kcat are 24.6 ± 1.67 μM and 25.8 ± 0.47 s−1, respectively, at 25°C in pH 8.0 buffer. asm.org While these values are for related enzymes in the nicotine degradation pathway, they provide an insight into the potential range of kinetic parameters for enzymes acting on similar substrates.

Detailed kinetic data for this compound dehydrogenase specifically with this compound as the substrate is still an area of ongoing research.

Interactive Data Table: Kinetic Parameters of Enzymes in Nicotine Degradation Pathways

| Enzyme | Organism | Substrate | Apparent Km | Apparent kcat | Temperature (°C) | pH | Reference |

| Pseudooxynicotine Amine Oxidase (Pnao) | Pseudomonas putida S16 | Pseudooxynicotine | 0.073 ± 0.018 mM | 0.790 ± 0.074 s⁻¹ | 30 | 8.5 | scispace.com |

| VppB | Ochrobactrum sp. SJY1 | 6-Hydroxynicotine | 24.6 ± 1.67 µM | 25.8 ± 0.47 s⁻¹ | 25 | 8.0 | asm.org |

| NicA2 | Pseudomonas putida S16 | (S)-nicotine | 114 nM | 0.00611 s⁻¹ (with O₂) | 22 | Not specified | uniprot.org |

| 6HLNO-SE | Shinella sp. | 6-hydroxynicotine | 42.202 ± 1.255 µM | Not specified | Not specified | 5.5-10 | wmich.edu |

The activity of enzymes involved in this compound metabolism is significantly influenced by environmental factors such as pH and temperature. For instance, the optimal pH for the VppB enzyme from Ochrobactrum sp. SJY1 is 8.0, and the optimal temperature is 45°C. asm.org The same organism demonstrates optimal growth and nicotine degradation at a temperature of 30°C and a pH of 7.0. asm.org Similarly, studies on Trametes versicolor have shown that optimal nicotine degradation occurs at 25°C and pH 5.20. researchgate.net The activity of NicA2, another key enzyme in nicotine metabolism, shows a modest increase in activity from pH 7.5 to 9.5. nih.gov These findings underscore the importance of maintaining optimal reaction conditions for efficient enzymatic activity.

Recent research has highlighted the crucial role of metabolite damage repair proteins, specifically the Rid family, in enhancing the efficiency of this compound metabolism. nih.govnih.gov In Agrobacterium tumefaciens S33, the reaction catalyzed by this compound dehydrogenase (Pno) is prone to producing an unstable and toxic imine intermediate. nih.govnih.gov This intermediate can inhibit the enzyme, leading to a rapid decrease in the reaction rate. researchgate.netnih.gov

A Rid protein, designated Rid-NC, has been identified to alleviate this toxicity. nih.govnih.gov Rid-NC functions by hydrolyzing the reactive imine intermediate, thereby preventing its inhibitory effect on Pno. nih.govnih.gov In the presence of Rid-NC, the activity of Pno is sustained at a high level, resulting in at least a five-fold increase in the product formation. nih.govresearchgate.net This demonstrates that Rid family proteins are integral to the metabolic pathway by repairing damage caused by reactive intermediates, ensuring the smooth functioning of the degradation process. nih.govnih.gov The Rid-NC protein from A. tumefaciens S33 belongs to the Rid6 subfamily, and this finding provides new insights into the function of this protein family. nih.gov

Influence of Reaction Conditions

Ketone Dehydrogenase (Kdh)

Ketone dehydrogenase (Kdh) is another critical enzyme in the nicotine degradation pathway, particularly in the subsequent transformation of this compound.

Ketone dehydrogenase (Kdh), also referred to as this compound dehydrogenase, is classified as EC 1.5.99.14. mdpi.com It is a heterotrimeric enzyme containing a molybdopterin cofactor (MoCo), flavin adenine (B156593) dinucleotide (FAD), and [Fe-S] clusters. asm.orgresearchgate.net This structure is similar to nicotine dehydrogenase (NDH). asm.org The enzyme from Arthrobacter nicotinovorans is encoded by genes on the pAO1 plasmid. asm.org While it acts on this compound, it has been noted that it does not act on this compound (HPON) itself, but rather its 2-keto tautomer. nih.gov

The primary catalytic function of Ketone Dehydrogenase in this context is the hydroxylation of the pyridine (B92270) ring of this compound at the 2-position. asm.orgbeilstein-journals.org This reaction yields 2,6-Dihydroxypseudooxynicotine (B1242897). mdpi.comresearchgate.net This step is a crucial part of the pyridine pathway of nicotine degradation in organisms like Arthrobacter nicotinovorans. mdpi.comresearchgate.net The product, 2,6-Dihydroxypseudooxynicotine, is then further metabolized by other enzymes in the pathway. mdpi.com

Cofactor Requirements (e.g., Molybdopterin Cytosine Dinucleotide (MCD), Fe2S2, FAD)

The enzymatic transformation of this compound is a critical step in the nicotine degradation pathways of various microorganisms. The enzymes responsible for this conversion are complex metalloproteins that rely on a specific set of cofactors for their catalytic activity. The primary enzyme involved, this compound 2-oxidoreductase, also known as ketone dehydrogenase (Kdh), is a member of the molybdenum hydroxylase family. mdpi.com Its function is intricately linked to the presence of Molybdopterin Cytosine Dinucleotide (MCD), iron-sulfur clusters (Fe₂S₂), and Flavin Adenine Dinucleotide (FAD). mdpi.comsemanticscholar.org

Molybdopterin Cytosine Dinucleotide (MCD): This molybdenum-containing cofactor is located at the active site of the enzyme and is directly involved in the hydroxylation of the substrate. mdpi.combeilstein-journals.org The biosynthesis of MCD is essential for the assembly and activity of the holoenzyme. nih.gov In Arthrobacter nicotinovorans, the pAO1 plasmid, which carries the genes for nicotine degradation, also contains genes responsible for the uptake of molybdenum and the synthesis of the molybdopterin cofactor. mdpi.com The requirement of MCD is a characteristic feature of the molybdenum hydroxylase family to which Kdh belongs. mdpi.comnih.gov

Iron-Sulfur Clusters (Fe₂S₂): Kdh contains two distinct iron-sulfur clusters. mdpi.comsemanticscholar.org These clusters function as electron carriers, facilitating the transfer of electrons generated during the catalytic cycle. mdpi.comsemanticscholar.org The linear arrangement of the cofactors, with the Fe₂S₂ clusters positioned between the MCD and FAD, suggests a sequential electron transfer pathway. semanticscholar.org

Flavin Adenine Dinucleotide (FAD): FAD is another crucial cofactor that participates in the electron transport chain within the enzyme. mdpi.comsemanticscholar.org It accepts electrons from the iron-sulfur clusters and transfers them to the final electron acceptor. beilstein-journals.org The presence of an FAD-binding domain is a common feature of the subunits of these complex oxidoreductases. nih.gov

In some bacteria, such as Agrobacterium tumefaciens S33, a different enzyme, this compound amine oxidase (also referred to as Pno), is involved in the metabolism of this compound. This enzyme, which catalyzes an oxidative deamination, utilizes a different set of cofactors, namely Flavin Mononucleotide (FMN) and a [4Fe-4S] cluster. nih.govnih.govnih.gov

Table 1: Cofactors Involved in this compound Metabolism

| Enzyme | Organism | Cofactors |

| This compound 2-oxidoreductase (Kdh) | Arthrobacter nicotinovorans | Molybdopterin Cytosine Dinucleotide (MCD), 2x [2Fe-2S], Flavin Adenine Dinucleotide (FAD) mdpi.comsemanticscholar.org |

| This compound amine oxidase (HisD/Pno) | Pseudomonas geniculata N1, Agrobacterium tumefaciens S33 | Flavin Mononucleotide (FMN), [4Fe-4S] cluster, ADP nih.govnih.gov |

Structural and Mechanistic Insights

Crystal Structure of the Holoenzyme

In contrast, the crystal structure of this compound amine oxidase (HisD) from Pseudomonas geniculata N1 reveals a monomeric protein. nih.gov A key difference between HisD and related enzymes like trimethylamine dehydrogenase is that the FMN cofactor in HisD is not covalently bound and its isoalloxazine ring is planar. nih.gov

Subunit Composition and Cofactor Organization

The this compound 2-oxidoreductase (Kdh) from A. nicotinovorans is a trimeric metalloprotein with the following subunit composition: mdpi.commdpi.com

KdhL (large subunit): This subunit houses the molybdopterin cytosine dinucleotide (MCD) cofactor and is the site of substrate binding and catalysis. mdpi.com

KdhM (medium subunit): This subunit contains the flavin adenine dinucleotide (FAD) binding domain. mdpi.com

KdhS (small subunit): This subunit contains the two iron-sulfur [2Fe-2S] clusters. mdpi.com

The cofactors are organized in a linear fashion to facilitate intramolecular electron transfer from the MCD active site to the FAD. semanticscholar.org

Nicotine dehydrogenase (Ndh), another enzyme involved in the initial steps of nicotine degradation, exhibits a similar heterotrimeric structure in A. nicotinovorans, consisting of a large molybdenum-binding subunit (NdhL), a flavoprotein subunit (NdhM), and an iron-sulfur protein subunit (NdhS). nih.govnih.govjmb.or.kr However, the nicotine dehydrogenase found in Agrobacterium tumefaciens S33 is a heterodimer (NdhAB), lacking the FAD-binding subunit. nih.gov

Table 2: Subunit Composition of Enzymes in Nicotine Metabolism

| Enzyme | Organism | Subunits | Molecular Mass | Cofactor Location |

| This compound 2-oxidoreductase (Kdh) | Arthrobacter nicotinovorans | KdhL, KdhM, KdhS | MCD in KdhL, FAD in KdhM, 2x [2Fe-2S] in KdhS mdpi.com | |

| Nicotine Dehydrogenase (Ndh) | Arthrobacter nicotinovorans | NdhL, NdhM, NdhS | 87.7 kDa, 30 kDa, 14.9 kDa nih.gov | MCD in NdhL, FAD in NdhM, [Fe-S] in NdhS nih.gov |

| Nicotine Dehydrogenase (NdhAB) | Agrobacterium tumefaciens S33 | NdhA, NdhB | 82.4 kDa, 17.1 kDa nih.gov | Molybdopterin in NdhA, 2x [2Fe-2S] in NdhB nih.gov |

Proposed Catalytic Cycle

The proposed catalytic mechanism of this compound 2-oxidoreductase (Kdh) is analogous to that of other molybdenum hydroxylases like xanthine (B1682287) oxidoreductase. mdpi.combeilstein-journals.org

The cycle begins with the binding of the substrate, this compound, to the active site located in the KdhL subunit, near the MCD cofactor. mdpi.com Specific amino acid residues, including Glu345, Trp551, and Glu748, are directly involved in substrate binding. mdpi.com Other residues, such as Phe269 and Arg383, help to stabilize the conformation of the MCD cofactor. mdpi.com

The core of the catalytic reaction involves a hydroxylation step where an oxygen atom from a water molecule is incorporated into the substrate. beilstein-journals.org This results in the formation of 2,6-dihydroxypseudooxynicotine. mdpi.com During this process, the molybdenum center is reduced, and two electrons are generated.

These electrons are then transferred intramolecularly along the chain of cofactors. They move from the MCD cofactor to the two [2Fe-2S] clusters in the KdhS subunit, and finally to the FAD cofactor in the KdhM subunit. semanticscholar.orgbeilstein-journals.org From the reduced FAD, the electrons are passed to a terminal electron acceptor, regenerating the oxidized state of the enzyme and completing the catalytic cycle. beilstein-journals.org Electrochemical studies have confirmed the feasibility of electron transfer among these cofactors. mdpi.com

Substrate Recognition and Binding Specificity

The ability of enzymes to recognize and bind to their specific substrates is fundamental to their catalytic function. In the context of this compound, several enzymes have been identified that play a role in its metabolism, each with a unique active site architecture tailored for substrate binding.

For instance, this compound amine oxidase (HisD) from Pseudomonas geniculata N1 has been structurally characterized, providing insights into its substrate recognition mechanism. nih.govnih.gov Molecular docking studies suggest that the substrate, this compound, positions itself over the flavin mononucleotide (FMN) isoalloxazine ring within the active site. nih.gov Specific amino acid residues play crucial roles in anchoring the substrate. The positively charged amino group of this compound forms salt bridges or hydrogen bonds with the carboxylate group of Glutamate-60 (Glu60). nih.gov Additionally, the hydroxyl group of the substrate interacts with the carboxylate group of Asparagine-262 (Asn262) and the amide side chain of Tyrosine-170 (Tyr170), as well as the peptide bond nitrogen atoms of Asn262 and Tryptophan-263 (Trp263). nih.govnih.gov

Similarly, in L-6-hydroxynicotine oxidase (LHNO) from Arthrobacter nicotinovorans, which catalyzes the oxidation of (S)-6-hydroxynicotine to form this compound, specific residues are key for substrate binding. acs.org Mutagenesis studies have identified Asn166 and Tyr311 as being directly involved in binding the substrate. acs.org

Another important enzyme is this compound 2-oxidoreductase (also known as ketone dehydrogenase, Kdh) from A. nicotinovorans. semanticscholar.org This enzyme is responsible for the second hydroxylation of the nicotine degradation pathway. Molecular docking and subsequent molecular dynamics (MD) simulations have shown that residues Glu345, Trp551, and Glu748 of the KdhL subunit are directly involved in binding this compound. semanticscholar.orgresearchgate.net

Table 1: Key Amino Acid Residues in Substrate Binding

| Enzyme | Organism | Substrate | Key Binding Residues | Reference |

|---|---|---|---|---|

| This compound Amine Oxidase (HisD) | Pseudomonas geniculata N1 | This compound | Glu60, Tyr170, Asn262, Trp263 | nih.govnih.gov |

| L-6-Hydroxynicotine Oxidase (LHNO) | Arthrobacter nicotinovorans | (S)-6-Hydroxynicotine | Asn166, Tyr311 | acs.org |

| This compound 2-Oxidoreductase (Kdh) | Arthrobacter nicotinovorans | This compound | Glu345, Trp551, Glu748 | semanticscholar.orgresearchgate.net |

Detailed Enzymatic Reaction Mechanisms

The enzymatic conversion of this compound involves complex chemical reactions, including hydride transfers, protonation events, and the formation of transient intermediates.

Hydride Transfer and Protonation Events

A common mechanistic feature in the oxidation of amines by flavoenzymes is a hydride transfer mechanism. nih.gov In this process, a hydride ion (a proton and two electrons) is transferred from the substrate to the flavin cofactor (FAD or FMN). nih.govnih.gov For L-6-hydroxynicotine oxidase (LHNO), studies support a model where both the charged and neutral forms of the amine substrate can bind to the active site. The charged form is thought to rapidly lose a proton to a hydrogen bond network of water and amino acids before the hydride is transferred to the flavin. acs.org Computational studies using ONIOM and DFT methods have concluded that the hydride transfer mechanism is the only viable pathway for LHNO, ruling out radical and polar mechanisms. nih.gov

In the case of nicotine oxidoreductase (NicA2), which is structurally related to LHNO, a direct hydride transfer from the deprotonated S-nicotine to FAD is also proposed. acs.org

Intermediate Species Formation (e.g., Unstable Imine Intermediates)

During the enzymatic oxidation of this compound, unstable intermediate species are often formed. In the reaction catalyzed by this compound dehydrogenase (Pno), it is speculated that an unstable imine intermediate is produced. researchgate.net This intermediate is then hydrolyzed to form the final product, 6-hydroxy-3-succinoyl-semialdehyde-pyridine. The formation of such transient species is a common feature in the oxidative deamination of amines.

Computational Approaches in Mechanistic Elucidation

Computational methods have become indispensable tools for investigating the intricate details of enzymatic reactions that are often difficult to capture experimentally.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov As mentioned earlier, docking studies have been instrumental in identifying the key amino acid residues involved in the binding of this compound to the active sites of enzymes like HisD and Kdh. nih.govsemanticscholar.org For instance, in Kdh, docking simulations revealed a channel within the KdhL subunit where the molybdopterin cytosine dinucleotide (MCD) cofactor and the substrate this compound reside. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules and biological systems over time. MD simulations have been employed to explore the stable binding mode of this compound at the active site of Kdh. semanticscholar.org These simulations, combined with quantum mechanics/molecular mechanics (QM/MM) calculations, have helped to map the potential energy surface along the reaction pathway, providing insights into the transition states and intermediate states of the catalytic process. semanticscholar.org

MD simulations have also been used to understand the functional differences between closely related enzymes, such as CYP82E4 and CYP82E3 in tobacco, which exhibit different nicotine N-demethylase activities despite high sequence identity. plos.org These studies revealed that a single amino acid mutation distant from the active site can alter the protein's dynamics and flexibility, thereby affecting its catalytic function. plos.org Similar dynamic effects likely play a role in the enzymes that metabolize this compound.

Table 2: Computational Methods in the Study of this compound Metabolism

| Computational Method | Enzyme Studied | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | HisD, Kdh | Identification of key substrate-binding residues and the binding pose of this compound. | nih.govsemanticscholar.orgresearchgate.net |

| ONIOM and DFT | LHNO | Confirmed the hydride transfer mechanism as the sole viable pathway. | nih.gov |

| Molecular Dynamics (MD) and QM/MM | Kdh | Elucidation of the stable binding mode of the substrate and the reaction pathway. | semanticscholar.org |

| Molecular Dynamics (MD) | CYP82E4/CYP82E3 | Revealed that distant mutations can allosterically affect enzyme function by altering protein dynamics. | plos.org |

Molecular Mechanisms and Computational Studies

Computational Studies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been instrumental in elucidating the catalytic mechanism of enzymes that metabolize 6-Hydroxypseudooxynicotine. These computational methods provide a high level of theoretical accuracy for the reactive site while treating the larger protein environment with more computationally efficient molecular mechanics.

A significant application of QM/MM has been in studying the oxidation of this compound (6-HPON) to 2,6-dihydroxy-pseudooxynicotine (2,6-DHPON) by the enzyme ketone dehydrogenase (Kdh) from Arthrobacter nicotinovorans. mdpi.comnih.gov These studies have unveiled a detailed, multi-stage reaction mechanism.

The initial computational steps involved molecular docking and molecular dynamics (MD) simulations to establish a stable binding model of 6-HPON within the active site of Kdh. mdpi.comnih.gov These simulations identified key amino acid residues crucial for substrate binding and stabilization. Specifically, Glu345, Trp551, and Glu748 were found to be directly involved in binding the substrate, while Phe269 and Arg383 play a role in stabilizing the molybdopterin cytosine dinucleotide (MCD) cofactor. nih.govresearchgate.net

Following the establishment of the binding pose, QM/MM simulations were performed to map the reaction pathway. For these calculations, the QM region was defined to include the most critical components of the reaction: the 6-HPON substrate, the MCD cofactor (excluding its phosphate (B84403) group), and the side chain of the catalytically important residue E748. mdpi.com The QM calculations were conducted using Density Functional Theory (DFT) with the B3LYP hybrid functional. mdpi.com

The QM/MM investigation revealed that the catalytic oxidation of 6-HPON is a three-stage process. mdpi.comnih.gov The reaction is initiated by a proton transfer from the hydroxyl group of the MCD cofactor to the pyridine (B92270) N1 nitrogen atom of 6-HPON. mdpi.comnih.gov This is accompanied by a concerted proton transfer from the hydroxyl group of 6-HPON to the carboxylate group of the active site residue E748, which acts as a general base. mdpi.com This initial step overcomes an activation energy barrier of 5.02 kcal/mol, leading to the formation of the first intermediate product with a reaction energy of 2.98 kcal/mol. mdpi.com

These computational findings provide a detailed molecular-level understanding of the enzymatic conversion of this compound, highlighting the specific roles of active site residues and the energetic landscape of the reaction pathway.

Table 1: QM/MM Calculated Energetics for the Initial Step of this compound Oxidation by Ketone Dehydrogenase (Kdh) mdpi.com

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (TS1) | 5.02 | The energy barrier for the initial concerted proton transfer step. |

| Reaction Energy | 2.98 | The energy change upon formation of the first reaction intermediate. |

Genetic and Transcriptional Regulation of 6 Hydroxypseudooxynicotine Metabolism

Identification and Characterization of Encoding Genes (e.g., pno, hisD, kdh)

Several key genes have been identified and characterized for their role in the metabolism of 6-hydroxypseudooxynicotine. These genes encode enzymes that catalyze specific steps in the degradation pathway.

pno (this compound oxidase/dehydrogenase): In Agrobacterium tumefaciens S33, the gene pno encodes a crucial enzyme initially identified as this compound oxidase, which was later renamed this compound dehydrogenase. nih.govnih.gov This enzyme is responsible for the oxidation of this compound to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. nih.govresearchgate.netresearchgate.net The Pno enzyme contains a flavin mononucleotide (FMN) and a [4Fe-4S] cluster. nih.govresearchgate.net Interestingly, in A. tumefaciens S33, Pno forms a complex with nicotine (B1678760) dehydrogenase (Ndh), the enzyme that initiates nicotine degradation. nih.govbeilstein-journals.org The gene pno is located approximately 26 kb away from the ndhAB genes, which encode the other subunits of the complex. nih.govresearchgate.net

hisD (this compound amine oxidase): In Pseudomonas geniculata N1, the gene hisD encodes a this compound (6-HPON) amine oxidase. sjtu.edu.cndp.tech This enzyme catalyzes the transformation of 6-HPON to 6-hydroxy-3-succinoylpyridine (HSP). sjtu.edu.cn The HisD protein is a monomer containing a non-covalently bound FMN, an iron-sulfur cluster, and ADP. nih.gov It shares 82% identity with the Pno enzyme from Agrobacterium tumefaciens S33. sjtu.edu.cn The crystal structure of HisD has been determined, providing insights into its catalytic mechanism. nih.gov

kdh (ketone dehydrogenase): In Arthrobacter nicotinovorans, the enzyme responsible for the further hydroxylation of this compound is ketone dehydrogenase (KDH), also known as this compound 2-oxidoreductase. asm.orgresearchgate.netmdpi.com This enzyme catalyzes the conversion of 6-HPON to 2,6-dihydroxy-pseudooxynicotine. mdpi.com KDH is a heterotrimeric enzyme, with its subunits encoded by the kdhS, kdhM, and kdhL genes. asm.org It is a molybdopterin enzyme, similar in structure to nicotine dehydrogenase (NDH). asm.orgresearchgate.net The large subunit, KdhL, contains a molybdopterin cytosine dinucleotide (MCD) cofactor. researchgate.netmdpi.com

Organization of Gene Clusters for Nicotine Degradation Pathways

The genes involved in nicotine degradation, including those for this compound metabolism, are often organized into gene clusters. This clustering facilitates the coordinated regulation and expression of the pathway enzymes.

In Arthrobacter nicotinovorans , the genes for nicotine degradation are located on the pAO1 plasmid. A 27.7-kbp gene cluster, designated the nic gene cluster, contains genes for several steps of the pathway. asm.org This cluster includes the genes for nicotine dehydrogenase (ndhL, ndhM, ndhS), 6-hydroxy-L-nicotine oxidase (6hlno), and ketone dehydrogenase (kdhS, kdhM, kdhL). asm.org The genes for the large subunit of KDH (kdhL) are located some distance away from the genes for the other two subunits. asm.org

In Pseudomonas species , different gene cluster organizations are observed. In Pseudomonas geniculata N1, a 20-kbp gene cluster contains eight genes involved in the VPP (variant of the pyridine (B92270) and pyrrolidine) pathway, including hisD. sjtu.edu.cn This cluster is noted for being tightly organized compared to those in other bacteria. sjtu.edu.cn In Pseudomonas putida S16, the genes for the pyrrolidine (B122466) pathway are found in a cluster that includes spmA, spmB, and spmC, which encode the 3-succinoyl-pyridine monooxygenase. plos.orgsemanticscholar.org

In Sphingomonas melonis TY, a novel 31-kb nicotine-degrading gene cluster named ndp (B1211228) has been identified. frontiersin.org This cluster is responsible for the VPP pathway and includes genes such as ndpA (nicotine dehydrogenase), ndpB (6-hydroxynicotine oxidase), and ndpC (this compound oxidase). frontiersin.org The ndp cluster is characterized by its compact and integrated organization, differing from the vpp gene cluster found in Ochrobactrum and Agrobacterium species where genes are separated by a large interval. frontiersin.org

In Agrobacterium tumefaciens S33, which utilizes a hybrid pyridine-pyrrolidine pathway, the core nicotine-degrading genes, including ndhAB, paz, hno, pno, and hsh, form a large cluster on a genomic island within the chromosome. asm.org The pno gene is located near the gene for HSP hydroxylase (hsh), but about 25.9 kb away from the ndhAB-hno gene cluster. nih.gov

Transcriptional Regulation and Environmental Induction

The expression of genes involved in this compound metabolism is tightly regulated and is often induced by the presence of nicotine or its metabolites.

Induction by Nicotine: In numerous bacterial strains, the transcription of genes encoding enzymes for nicotine degradation, including those for this compound metabolism, is significantly upregulated in the presence of nicotine. sjtu.edu.cnplos.orgfrontiersin.org For instance, in Pseudomonas geniculata N1, the transcription levels of hisD and vD (encoding HSP to 2,5-dihydroxypyridine (B106003) conversion) increase by 57- and 32-fold, respectively, when nicotine is present. sjtu.edu.cn Similarly, in Sphingomonas melonis TY, the genes within the ndp cluster and the ndr gene sets are all induced by nicotine. frontiersin.orgfrontiersin.org In Pseudomonas putida S16, RT-qPCR analysis has shown that genes like nicA2, pnao, spmA, and spmC are all significantly upregulated upon nicotine exposure. plos.orgsemanticscholar.org

Transcriptional Regulators: Specific transcriptional regulators have been identified that control the expression of these gene clusters. In Pseudomonas sp. strain JY-Q, two homologous transcriptional repressors, NicR2A and NicR2Bs, have been shown to control the expression of nicotine degradation genes. Deletion of these repressors leads to an increased efficiency of nicotine degradation. nih.gov In Pseudomonas putida, the regulator NicR2 also plays a crucial role, binding to the Pspm and Phsp promoters to control the expression of different sets of nicotine-degrading genes. asm.org The metabolite 6-hydroxy-3-succinoyl-pyridine (HSP) acts as an antagonist, preventing NicR2 from binding to these promoters and thereby allowing transcription to proceed. asm.org In Sphingomonas melonis TY, a dual-role transcriptional regulator, NdpR, from the TetR family negatively regulates some genes in the ndp cluster while also acting as an activator for others. nih.gov The compound 2,5-dihydroxypyridine serves as a ligand for NdpR, preventing it from binding to the promoter regions. nih.gov

Gene Disruption and Complementation Studies for Pathway Elucidation

Gene disruption (knockout) and complementation experiments have been instrumental in elucidating the specific functions of genes in the this compound metabolic pathway.

In Agrobacterium tumefaciens S33, disruption of the pno gene resulted in a mutant that could not grow on nicotine or 6-hydroxynicotine but could grow on HSP. nih.govresearchgate.net This demonstrated that Pno is essential for a step between 6-hydroxynicotine and HSP formation. nih.govresearchgate.netasm.org

In Sphingomonas melonis TY, knockout of the ndrA1 or ndrB2 genes, which are involved in the initial conversion of nicotine, led to a loss of the ability to degrade nicotine. nih.gov However, these mutant strains were still able to degrade the intermediate 6-hydroxynicotine. nih.gov Complementation with the respective functional gene restored the nicotine-degrading ability. nih.gov Similarly, disruption of the ndpD gene, which is involved in a later step, resulted in the accumulation of the intermediate HSP. frontiersin.org

In Pseudomonas species , gene knockout studies have also been crucial. Deletion of nicA2 in P. putida S16 prevented the catabolism of nicotine, highlighting its essential role. plos.org In Pseudomonas sp. strain JY-Q, the deletion of the transcriptional repressor genes nicR2A and nicR2Bs led to an enhanced rate of nicotine degradation. nih.gov

In A. tumefaciens S33, disruption of the rid-NC gene, which is located in the nicotine-degrading gene cluster, resulted in slower growth on nicotine but normal growth on HSP. asm.orgnih.gov This suggests that the Rid-NC protein plays a role in enhancing the Pno-catalyzed reaction, possibly by detoxifying a reactive imine intermediate. asm.orgnih.gov

These genetic manipulation studies provide direct evidence for the function of specific genes and have been pivotal in piecing together the intricate metabolic pathways for nicotine degradation.

Analytical Methodologies for Research on 6 Hydroxypseudooxynicotine

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental tools for isolating 6-Hydroxypseudooxynicotine from complex biological matrices and for its subsequent detection. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of this compound and related metabolites. nih.govsjtu.edu.cn This method combines the high separation capability of liquid chromatography with the sensitive and selective detection provided by mass spectrometry.

In a typical LC-MS analysis, the sample is first injected into an LC system, often employing a reverse-phase column such as a C18 column. sjtu.edu.cn The mobile phase composition is carefully chosen to achieve optimal separation of the target analyte from other components in the mixture. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.govsjtu.edu.cn

LC-MS has been instrumental in identifying the products of enzymatic reactions involving this compound. For instance, it was used to confirm the conversion of pseudooxynicotine (B1209223) to 3-succinoyl-semialdehyde-pyridine by the enzyme this compound dehydrogenase. nih.gov Similarly, LC-MS has been used to identify the products formed from the transformation of this compound by the enzyme HisD, which include 6-hydroxy-3-succinoylsemialdehyde-pyridine (HSSAP) and 6-hydroxy-3-succinoylpyridine (HSP). sjtu.edu.cn The high sensitivity and specificity of LC-MS make it an indispensable tool for elucidating the complex metabolic pathways of nicotine (B1678760) degradation. nih.govsjtu.edu.cnasm.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another valuable analytical technique that can be applied to the study of this compound. hmdb.caebi.ac.uk While less commonly cited in the context of this specific compound compared to LC-MS, GC-MS offers high chromatographic resolution and is particularly suitable for volatile and thermally stable compounds. For non-volatile compounds, derivatization may be required to increase their volatility. The Human Metabolome Database (HMDB) provides a predicted GC-MS spectrum for the non-derivatized form of this compound, suggesting its potential for analysis by this method. hmdb.ca

Spectrophotometric Assays for Enzymatic Activity Monitoring

Spectrophotometric assays are crucial for studying the kinetics and activity of enzymes that catalyze reactions involving this compound. These assays measure the change in absorbance of light at a specific wavelength as a reaction proceeds, allowing for the quantification of enzyme activity.

Coupled Enzymatic Assays

Coupled enzymatic assays are often employed when the primary enzymatic reaction does not produce a readily detectable change in absorbance. In this approach, the product of the first reaction serves as the substrate for a second, "coupling" enzyme that does produce a measurable signal. For example, the activity of this compound dehydrogenase (Pno) has been determined by coupling the oxidation of 6-hydroxynicotine. asm.orgnih.gov The activity of Pno can also be measured by monitoring the reduction of an artificial electron acceptor, as detailed below.

Artificial Electron Acceptor Systems

In many enzymatic studies of this compound, artificial electron acceptors are used to measure the activity of oxidoreductases. These molecules change color upon reduction, providing a convenient spectrophotometric handle to follow the reaction. A commonly used system involves 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor, often in the presence of phenazine (B1670421) methosulfate (PMS) to enhance electron transfer. nih.govasm.orgresearchgate.net

The activity of this compound dehydrogenase (Pno), which catalyzes the oxidative deamination of this compound, is frequently assayed by monitoring the reduction of DCPIP at 600 nm. nih.govasm.org One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute. nih.govasm.org This method has been used to characterize the enzyme and to investigate the effects of other molecules on its activity. researchgate.net

| Assay Component | Typical Concentration | Purpose |

| Tris-HCl buffer (pH 8.5) | 50 mM | Maintain optimal pH |

| Pseudooxynicotine | 1 mM | Substrate |

| Phenazine methosulfate (PMS) | 0.5 mM | Electron transfer mediator |

| 2,6-dichlorophenolindophenol (DCPIP) | 0.05 mM | Artificial electron acceptor |

| Pseudooxynicotine is often used as a substitute for this compound in these assays for simplification. nih.gov |

Preparation of this compound for Research Applications

The availability of pure this compound is essential for conducting research on its properties and the enzymes that act upon it. While it can be commercially sourced, its preparation in the laboratory is often necessary.

One method for preparing this compound involves the enzymatic conversion of 6-hydroxynicotine. The enzyme 6-hydroxynicotine oxidase (Hno) catalyzes the oxidation of 6-hydroxynicotine to produce 6-hydroxy-N-methylmyosmine, which then spontaneously hydrolyzes to form this compound. researchgate.netresearchgate.net This biocatalytic approach can be an effective way to generate the compound for research purposes. The reaction mixture for such a preparation typically includes the substrate (6-hydroxynicotine), the enzyme (Hno), and appropriate buffer conditions. researchgate.netresearchgate.net

Furthermore, resting cell transformations using genetically engineered microorganisms can be employed. For example, strains of Pseudomonas putida have been engineered to express the necessary enzymes for converting intermediates into desired products within the nicotine degradation pathway. sjtu.edu.cn By providing the appropriate substrate to these resting cells, specific metabolites like this compound can be accumulated and subsequently purified. sjtu.edu.cn

Biotechnological Applications and Future Research Directions

Applications in Environmental Bioremediation

Bioremediation offers an eco-friendly and cost-effective solution to the environmental pollution caused by nicotine-rich tobacco waste. nih.govscispace.com Microorganisms that degrade nicotine (B1678760) can be harnessed to detoxify contaminated soil and water, converting the harmful alkaloid into less toxic substances. nih.govnih.gov

A significant environmental concern stems from the large quantities of waste generated by the tobacco industry, which contains high concentrations of nicotine. frontiersin.orgnih.gov Nicotine is water-soluble and can easily contaminate ecosystems, posing a public health threat. nih.gov Microbial degradation is a promising method for treating this waste. nih.govnih.gov Several bacterial species, including those from the genera Arthrobacter and Pseudomonas, can utilize nicotine as their sole source of carbon, nitrogen, and energy. frontiersin.orgnih.gov

In the pyridine (B92270) and VPP pathways, nicotine is first hydroxylated to 6-hydroxynicotine. frontiersin.org This is followed by further enzymatic conversions that lead to the formation of 6-hydroxy-N-methylmyosmine, which then hydrolyzes to produce 6-hydroxypseudooxynicotine. frontiersin.org The subsequent degradation of this compound is a crucial step in the detoxification process, breaking down the pyrrolidine (B122466) ring structure and continuing the catabolic cascade. frontiersin.orgfrontiersin.org Aerobic composting and other bioremediation techniques employing nicotine-degrading microbes have proven effective in significantly reducing nicotine content in tobacco wastes. nih.govresearchgate.net For instance, composting can reduce nicotine content by as much as 89.8% in nineteen days. researchgate.net

Table 1: Microbial Pathways Involved in this compound Formation

| Pathway | Initial Step | Key Intermediate Formation | Representative Microorganisms |

| Pyridine Pathway | Hydroxylation of the pyridine ring of nicotine to form 6-hydroxynicotine. frontiersin.orgbeilstein-journals.org | 6-hydroxynicotine is converted to 6-hydroxy-N-methylmyosmine, which spontaneously hydrolyzes to this compound. frontiersin.org | Arthrobacter species frontiersin.orgbeilstein-journals.org |

| Hybrid (VPP) Pathway | Follows the same initial steps as the pyridine pathway to produce this compound. frontiersin.orgbeilstein-journals.org | The pathway diverges after the formation of this compound, proceeding with steps similar to the pyrrolidine pathway. frontiersin.org | Agrobacterium tumefaciens S33, Pseudomonas geniculata N1, Ochrobactrum sp. SJY1 frontiersin.orgnih.gov |

To improve the efficiency and speed of nicotine bioremediation, researchers are turning to genetic and metabolic engineering. nih.govresearchgate.net The goal is to develop microbial strains with enhanced nicotine degradation capabilities and higher tolerance to toxic environments. nih.gov Multi-omics technologies have accelerated the understanding of the genes and enzymes involved in the different nicotine degradation pathways, providing a roadmap for targeted genetic modification. nih.gov

Degradation of Nicotine in Tobacco Waste

Biocatalytic Production of Value-Added Chemicals

Beyond bioremediation, the microbial transformation of nicotine offers a "green" route to synthesize valuable chemicals. scispace.comnih.gov Tobacco waste, viewed as a renewable biomass resource, can be converted into functionalized pyridine compounds, which are important precursors for the pharmaceutical and agrochemical industries. scispace.comresearchgate.netresearchgate.net

The enzymatic conversion of this compound is a critical step in the VPP pathway, catalyzed by this compound amine oxidase (HisD). nih.govsjtu.edu.cn This enzyme facilitates the oxidative deamination of this compound to form 6-hydroxy-3-succinoyl-semialdehyde-pyridine (HSSAP). nih.gov HSSAP is a valuable intermediate that can be further converted. The characterization and structural determination of HisD from Pseudomonas geniculata N1 have provided insights that can guide the engineering of this enzyme for improved biocatalytic applications. nih.gov

The biotransformation of nicotine from tobacco waste can be directed to accumulate specific, high-value intermediates. nih.govresearchgate.net For example, 6-hydroxy-3-succinoyl-pyridine (HSP), a stable and important precursor for synthesizing bioactive compounds, is produced from the oxidation of HSSAP. nih.govresearchgate.net

Researchers have successfully engineered strains like Pseudomonas putida to block the metabolic pathway at HSP, allowing for its accumulation and recovery. nih.gov By using whole cells of an engineered Pseudomonas sp. as a biocatalyst, nicotine from tobacco waste has been efficiently converted to HSP, with yields as high as 1.45 g/L from 3 g/L of nicotine within 5 hours. acs.org Similarly, genetic engineering of Agrobacterium tumefaciens S33 by disrupting the gene for 6-hydroxynicotine oxidase led to the successful accumulation of 6-hydroxynicotine, another valuable precursor, with a molar conversion rate of approximately 98%. scispace.comresearchgate.net These processes demonstrate the potential of using whole-cell biocatalysts to transform a toxic waste product into valuable chemical building blocks. scispace.comnih.gov

Table 2: Research Findings on Biocatalytic Conversions

| Engineered Strain | Target Product | Key Strategy | Achieved Conversion/Yield | Reference |

| Agrobacterium tumefaciens S33 mutant | 6-Hydroxynicotine | Disruption of the 6-hydroxynicotine oxidase gene. | ~98% molar conversion from nicotine. | scispace.comresearchgate.net |

| Pseudomonas putida P-HSP | 6-Hydroxy-3-succinoyl-pyridine (HSP) | Genetic construction to block catabolism downstream of HSP. | 6.8 g/L of HSP from tobacco waste. | nih.gov |

| Pseudomonas sp. | 6-Hydroxy-3-succinoyl-pyridine (HSP) | Whole-cell biotransformation in an optimized reaction medium. | 1.45 g/L of HSP from 3 g/L of nicotine in 5 hours. | acs.org |

Production of 6-Hydroxy-3-succinoyl-semialdehyde-pyridine and other Intermediates

Perspectives for Microbial Engineering and Synthetic Biology

The future of utilizing compounds like this compound lies in the continued advancement of microbial engineering and synthetic biology. escholarship.orgmdpi.com These fields offer powerful tools to design and construct novel biological systems for specific purposes, moving beyond the modification of single strains to the creation of synthetic microbial consortia and custom metabolic pathways. nih.govescholarship.org

Synthetic biology approaches can be used to assemble new-to-nature pathways by combining enzymes from different organisms to produce desired molecules with high efficiency and specificity. escholarship.org For instance, a synthetic pathway could be designed in a robust industrial host like E. coli or yeast to convert nicotine directly to a high-value pharmaceutical precursor, with this compound as a planned intermediate. escholarship.orgigem.org The development of standardized genetic parts and predictive models within the Design-Build-Test-Learn cycle will accelerate the engineering of these complex biological systems. mdpi.com This will enable more efficient conversion of tobacco waste, a unique biomass resource, into biofuels, bioplastics, and other high-value chemicals, contributing to a more sustainable and circular bioeconomy. zgyckx.com.cnnih.gov

Pathway Optimization for Industrial Biocatalysis

A primary goal in the application of the nicotine degradation pathway is its optimization for industrial biocatalysis. This involves enhancing the efficiency, yield, and selectivity of the enzymatic reactions to produce desired chemical intermediates from nicotine. A key strategy is the use of genetically engineered microorganisms as whole-cell biocatalysts.

Researchers have successfully developed a biocatalytic route to produce 6-hydroxynicotine, a valuable precursor, from nicotine by disrupting the downstream metabolic pathway in Agrobacterium tumefaciens S33. researchgate.net By identifying and knocking out the gene encoding 6-hydroxynicotine oxidase (Hno), the enzyme that consumes 6-hydroxynicotine, the metabolic flow is halted, leading to the accumulation of the desired product. With the whole cells of this mutant strain acting as the biocatalyst, the transformation of nicotine derived from tobacco waste into 6-hydroxynicotine has been optimized. researchgate.net Under ideal conditions (30 °C and pH 7.0), this process achieved a molar conversion rate of approximately 98%. researchgate.netresearchgate.net The specific catalytic rate reached 1.01 g of 6-hydroxynicotine per hour per gram of dry cells. researchgate.netresearchgate.net

Further optimization efforts focus on the culture conditions for the biocatalyst and the reaction parameters for the biotransformation process, as detailed in the table below.

Table 1: Optimization of Biotransformation Conditions for 6-Hydroxynicotine Production

| Parameter | Condition | Focus of Optimization | Finding |

|---|---|---|---|

| Biocatalyst | Genetically engineered A. tumefaciens S33 (hno-deficient mutant) | Whole-cell biocatalysis | Disruption of the hno gene effectively blocks the degradation of 6-hydroxynicotine, causing it to accumulate. |

| Temperature | 30 °C | Reaction condition | Optimal temperature for maintaining enzyme activity and cell viability during the biotransformation. researchgate.netresearchgate.net |

| pH | 7.0 | Reaction condition | Ideal pH for the enzymatic conversion of nicotine to 6-hydroxynicotine using the whole-cell system. researchgate.netresearchgate.net |

| Substrate | Nicotine from tobacco waste | Feedstock utilization | Demonstrates a "green route" for valorizing agricultural waste into value-added chemicals. researchgate.net |

| Product Yield | ~98% molar conversion | Process efficiency | High conversion rate indicates a highly efficient biocatalytic process. researchgate.netresearchgate.net |

These optimization studies demonstrate the potential to create efficient and sustainable biocatalytic systems. Future work aims to scale up these processes and explore the production of other valuable intermediates along the pathway. frontiersin.org

Exploration of Novel Enzymes and Pathways

The microbial world offers a vast reservoir of novel enzymes and metabolic pathways. Research into nicotine degradation has led to the discovery of a hybrid pathway, sometimes called the VPP pathway, which combines elements of the previously known pyridine and pyrrolidine degradation routes. beilstein-journals.orgnih.govnih.gov This pathway is notably present in Gram-negative bacteria such as Agrobacterium tumefaciens S33, Shinella sp. HZN7, and Pseudomonas geniculata N1. beilstein-journals.orgsjtu.edu.cnfrontiersin.org

A crucial step in this hybrid pathway is the oxidative deamination of this compound. beilstein-journals.org The enzyme responsible for this conversion, which links the initial pyridine-like steps to the subsequent pyrrolidine-like steps, has been a key focus of discovery. nih.govsjtu.edu.cn In A. tumefaciens S33, this enzyme was identified as this compound oxidase (Pno). beilstein-journals.orgnih.govasm.org It is a novel iron-sulfur flavoprotein containing a flavin mononucleotide (FMN) and a [4Fe-4S] cluster. nih.govasm.org Subsequent research revealed that Pno functions as a dehydrogenase, transferring electrons to a physiological acceptor, rather than as an oxidase using molecular oxygen. nih.gov In P. geniculata N1, a homologous enzyme named this compound amine oxidase (HisD) was identified and shown to catalyze the same transformation. sjtu.edu.cn

The discovery and characterization of these enzymes are critical for understanding the complete biochemical mechanism of nicotine catabolism and for harnessing their potential in biocatalysis. asm.orgasm.org Structural studies of enzymes like HisD provide insights that can guide protein engineering efforts to improve their stability, activity, and substrate specificity for bioremediation and bioconversion applications.

Table 2: Key Novel Enzymes in the Hybrid Nicotine Degradation Pathway

| Enzyme Name | Abbreviation / Gene | Source Organism | Catalytic Function | Cofactors |

|---|---|---|---|---|

| Nicotine Dehydrogenase | NdhAB | Agrobacterium tumefaciens S33 | Catalyzes the initial hydroxylation of nicotine to 6-hydroxynicotine. nih.govasm.org | Molybdopterin, [2Fe-2S] clusters. asm.org |

| 6-Hydroxynicotine Oxidase | Hno | Agrobacterium tumefaciens S33 | Oxidizes 6-hydroxynicotine to 6-hydroxy-N-methylmyosmine. nih.gov | Flavin adenine (B156593) dinucleotide (FAD). nih.gov |

| This compound Dehydrogenase (formerly Oxidase) | Pno | Agrobacterium tumefaciens S33 | Catalyzes the oxidative deamination of this compound to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. nih.govasm.org | Flavin mononucleotide (FMN), [4Fe-4S] cluster. nih.govasm.org |

| This compound Amine Oxidase | HisD | Pseudomonas geniculata N1 | Catalyzes the transformation of this compound to 6-hydroxy-3-succinoylpyridine (HSP). sjtu.edu.cn | Not fully determined, but activity is low without specific cofactors. sjtu.edu.cn |

Continued exploration for new enzymes, particularly from uncultured microorganisms, holds the promise of identifying biocatalysts with enhanced properties for industrial applications. frontiersin.org

Integration with Chemical Synthesis for Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis, which combines the high selectivity of biological catalysts with the versatility of chemical reactions, is a powerful strategy for producing complex molecules. The enzymes of the nicotine degradation pathway are well-suited for such approaches, offering a way to produce functionalized pyridine compounds that can serve as chiral building blocks for further chemical elaboration. researchgate.netresearchgate.net

The microbial transformation of nicotine provides access to intermediates like 6-hydroxynicotine and 2,5-dihydroxypyridine (B106003). researchgate.net These compounds are valuable because the pyridine ring is a common scaffold in pharmaceuticals and agrochemicals, and enzymatic synthesis can introduce hydroxyl groups with high regio- and stereoselectivity—a task that is often challenging and costly using conventional chemical methods.

A key application of this strategy is the use of engineered microbes to convert nicotine from waste into a purified intermediate like 6-hydroxynicotine. This biologically-produced precursor can then be isolated and used as a starting material in multi-step chemical syntheses to create novel drugs or insecticides. researchgate.netresearchgate.net This approach leverages the efficiency of the enzyme for the initial, difficult transformation, while relying on the robustness of organic chemistry for subsequent modifications. The integration of enzymatic and chemical steps allows for more efficient and sustainable synthetic routes compared to purely chemical or purely biological processes. nih.gov

常见问题

Q. How can 6-hydroxypseudooxynicotine be reliably synthesized and characterized in laboratory settings?

Methodological Answer:

- Synthesis : Use genetically engineered Agrobacterium tumefaciens S33 strains to catalyze nicotine degradation via hybrid pathways. The enzyme Hno (a FAD-containing oxidase) converts 6-hydroxynicotine into 6-hydroxy-N-methylmyosmine, which spontaneously forms 6-HPON .

- Characterization : Employ high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., m/z 195.1 for 6-HPON) and nuclear magnetic resonance (NMR) for structural elucidation. Ensure purity via HPLC with UV detection (λ = 260 nm) .

Q. What analytical techniques are optimal for detecting and quantifying 6-HPON in complex biological matrices?

Methodological Answer: